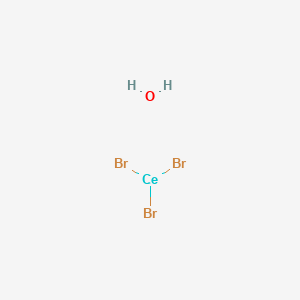

Cerium(III) bromide hydrate

Description

Cerium(III) bromide hydrate (CeBr₃·xH₂O) is a hygroscopic, crystalline compound with applications in scintillator crystals, catalysis, and materials synthesis . Its molecular weight is 379.83 g/mol (anhydrous basis), and it typically appears as white crystals . Key physical properties include a melting point of 730°C and a boiling point of 1457°C for the anhydrous form . The hydrate form is synthesized via dissolution of cerium(III) carbonate hydrate in hydrobromic acid, followed by crystallization, dehydration, and sublimation to achieve purities up to 99.999% .

Purity grades for CeBr₃·xH₂O range from 99% (2N) to 99.999% (5N), with ultra-dry forms used in high-performance applications like radiation detection . Its hygroscopic nature necessitates stringent handling under inert conditions . Safety protocols highlight risks of eye and skin irritation, requiring protective equipment and professional waste disposal .

Properties

IUPAC Name |

tribromocerium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMKRONXQRRJFT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ce](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CeH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Stoichiometry and Process Parameters

Cerium carbonate hydrate with a chloride ion content below 20 ppm is dissolved in 40% HBr at a weight ratio of 1:1.6 (carbonate:HBr). The exothermic reaction proceeds as:

Key steps include:

Table 1: Synthesis Parameters and Outcomes

Purity Control and Contaminant Mitigation

Achieving high-purity CeBr₃·6H₂O necessitates stringent control over starting materials and reaction environments.

Precursor Qualification

-

Cerium Carbonate Hydrate : Must exhibit chloride content <20 ppm to prevent Cl⁻ incorporation into the crystal lattice. Pre-treatment with ammonium bicarbonate or sodium carbonate reduces residual chloride from upstream extraction processes.

-

Hydrobromic Acid : Commercial 40% HBr is distilled to remove trace metals (e.g., Fe³⁺, Al³⁺) that could quench Ce³⁺ luminescence.

Analytical Validation

-

Water Content : Thermogravimetric analysis (TGA) confirms the hexahydrate stoichiometry, showing a 28.3% mass loss at 110°C (theoretical: 28.5%).

-

Halide Purity : Ion chromatography detects residual Cl⁻ at <50 ppm, ensuring compliance with scintillation-grade standards.

Alternative Synthesis Pathways

While the HBr-carbonate route dominates industrial production, emerging academic methods explore novel precursors and solvent systems.

Cerium Oxide Bromination

Reacting cerium(IV) oxide (CeO₂) with HBr under reducing conditions yields CeBr₃·6H₂O, though this method requires careful control to avoid Ce⁴⁺ persistence:

Excess HBr and inert atmospheres suppress bromine gas evolution, but scalability remains limited compared to carbonate routes.

Solvent-Mediated Recrystallization

A 2025 study demonstrated that dissolving anhydrous CeBr₃ in acetone-water mixtures (3:1 v/v) at −20°C reforms the hexahydrate with 95% recovery. This method avoids acidic conditions but demands ultradry starting materials.

Industrial-Scale Production Insights

The patented temperature-programmed method scales to 75 kg/batch using industrial furnaces:

Table 2: Industrial Dehydration Profile

| Temperature Range (°C) | Heating Rate (°C/min) | Soak Time (h) | Purpose |

|---|---|---|---|

| 25–180 | 1.33 | 2 | Remove adsorbed water |

| 180–300 | 0.5 | 4 | Decompose NH₄Br |

| 300–410 | 0.42 | 6.3 | Sublime residual impurities |

Chemical Reactions Analysis

Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced to cerium(II) compounds using strong reducing agents.

Substitution: Cerium(III) bromide can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with halide salts or other anionic compounds.

Major Products:

Oxidation: Cerium(IV) oxide.

Reduction: Cerium(II) bromide.

Substitution: Various cerium halides depending on the substituting anion.

Scientific Research Applications

Cerium(III) bromide hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cerium(III) bromide hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In industrial applications, its scintillation properties are due to the interaction of cerium ions with ionizing radiation, leading to the emission of light .

Comparison with Similar Compounds

Table 1: Comparative Properties of Cerium(III) Halides

- CeCl₃: Exhibits higher solubility in polar solvents compared to CeBr₃, making it preferred in Grignard reactions and catalysis . Anhydrous CeCl₃ is critical in suppressing side reactions in organometallic syntheses .

- Used in niche optical applications due to its iodide ion’s polarizability .

Other Cerium(III) Hydrates

Table 2: Thermal and Solubility Properties of Cerium(III) Hydrates

- CeCl₃·7H₂O: Superior solubility enables its use in aqueous-phase catalysis and CeO₂ nanoparticle synthesis .

- Ce(CH₃COO)₃·1.5H₂O : Thermally decomposes to ceria (CeO₂) at lower temperatures, ideal for thin-film coatings .

Lanthanide Bromides

Biological Activity

Cerium(III) bromide hydrate (CeBr₃·xH₂O) is a compound of cerium, a rare earth element, that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, with a focus on its properties, potential therapeutic uses, and relevant research findings.

This compound typically appears as colorless needle-shaped crystals that are hygroscopic and soluble in water and ethanol. Its molecular weight is approximately 379.83 g/mol, and it has notable thermal stability with a melting point around 722 °C . The compound's structure allows it to interact with biological systems, which is crucial for understanding its potential applications.

Biological Activity

Antioxidant Properties

Cerium compounds, including this compound, have been studied for their antioxidant properties. Research indicates that cerium ions can act as reducing agents, which may help mitigate oxidative stress in biological systems . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Potential Therapeutic Applications

Studies have highlighted the potential of this compound in various therapeutic applications:

- Cancer Therapy : Cerium compounds have been explored for their role in drug delivery systems. For instance, lipid-based nanoparticles incorporating cerium compounds have shown promise in enhancing the delivery of chemotherapeutic agents to cancer cells .

- Wound Healing : Cerium oxide nanoparticles, related to this compound, are noted for their bacteriostatic and bactericidal effects, making them suitable for topical treatments in burn care .

Case Studies and Research Findings

- Scintillator Materials : Research has investigated the use of this compound as a precursor for scintillator materials used in radiation detection. These materials are essential in medical imaging and nuclear non-proliferation testing due to their efficient light emission properties .

- Ionic Conductivity : The compound has been studied for its ionic conductivity, which is valuable in developing solid electrolytes for fuel cells. This application highlights its potential role in sustainable energy solutions .

- Environmental Remediation : this compound has been utilized in environmental studies aimed at recovering cerium ions from electronic waste effluents using novel biohydrogels. This approach not only addresses waste management but also recovers valuable materials .

Toxicological Profile

While the biological activity of this compound shows promise, it is essential to consider its safety profile:

- Toxicity Studies : Limited data are available regarding the acute toxicity of this compound; however, it is classified as potentially irritating to the skin and eyes . Further research is needed to establish comprehensive toxicological profiles.

- Environmental Impact : The ecological effects of cerium compounds remain under investigation, with studies focusing on their persistence and bioaccumulation potential .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress; potential protective effects against cellular damage |

| Cancer Therapy | Enhances drug delivery systems; potential use in nanoparticle formulations |

| Wound Healing | Bacteriostatic properties; suitable for topical applications |

| Ionic Conductivity | Valuable in solid electrolyte development for fuel cells |

| Environmental Remediation | Recovery of cerium from electronic waste; addresses sustainability issues |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Cerium(III) bromide hydrate, and how can crystallization conditions be optimized?

- Methodological Answer : this compound is typically synthesized by dissolving cerium(III) carbonate hydrate in concentrated hydrobromic acid (HBr) under heating. The solution is evaporated to induce crystallization of CeBr₃·xH₂O. To enhance purity, ammonium bromide (NH₄Br) is added, followed by sequential heating (450 K → 570 K → 650 K) to remove water and sublimate NH₄Br. Final purification involves vacuum distillation at 1150 K, achieving >99.9% purity . Optimization includes controlling HBr concentration and evaporation rates to influence crystal size and hydration state.

| Key Synthesis Steps | Purpose |

|---|---|

| Dissolution in HBr | Ensure complete reaction of Ce₂(CO₃)₃·xH₂O |

| Evaporation | Concentrate solution for crystallization |

| NH₄Br addition | Remove residual water via sublimation |

| Vacuum distillation | Achieve ultra-high purity (>99.9%) |

Q. How should this compound be stored to prevent degradation, given its hygroscopicity?

- Methodological Answer : Due to its hygroscopic nature, CeBr₃·xH₂O must be stored in airtight containers under inert gas (e.g., argon) to avoid moisture absorption. Desiccants like silica gel or molecular sieves should be used in storage environments. For long-term stability, subdivide batches to minimize repeated exposure to ambient conditions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Confirms crystalline structure and hydration state by comparing with reference patterns.

- Thermogravimetric Analysis (TGA) : Quantifies water content by measuring mass loss upon dehydration (e.g., heating to 570 K) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Verifies Ce³⁺ purity (>99.9%) and detects trace metal impurities.

- FT-IR Spectroscopy : Identifies O-H stretching (3200–3600 cm⁻¹) and Br-Ce vibrational modes .

Advanced Research Questions

Q. How does the hydration state (x in CeBr₃·xH₂O) influence its reactivity in Lewis acid-catalyzed reactions?

- Methodological Answer : The hydration state affects Lewis acidity due to water coordination, which can block active sites. Dehydrated CeBr₃ (anhydrous) exhibits stronger acidity, enhancing catalytic efficiency in reactions like Friedel-Crafts alkylation. To study this, controlled dehydration at 450 K under vacuum is performed, followed by kinetic analysis of reaction rates using anhydrous vs. hydrated forms .

Q. What are the challenges in using this compound as a precursor for cerium oxide nanoparticles, and how can they be mitigated?

- Methodological Answer : CeBr₃·xH₂O’s bromide ions can incorporate into nanoparticles, altering morphology. To mitigate:

- Anion Exchange : Replace Br⁻ with NO₃⁻ or CH₃COO⁻ via precipitation-redissolution cycles.

- Thermal Decomposition : Heat CeBr₃ in air (≥800 K) to oxidize Br⁻ and form CeO₂, monitoring phase purity via XRD .

- Data Comparison :

| Precursor | Nanoparticle Morphology | Purity (XRD) |

|---|---|---|

| CeBr₃·xH₂O | Irregular aggregates | CeO₂ (85%) |

| Ce(NO₃)₃·6H₂O | Spherical | CeO₂ (99%) |

Q. How do synthesis parameters (e.g., HBr concentration, heating rate) affect the coordination geometry of Cerium(III) in bromide hydrates?

- Methodological Answer : Higher HBr concentrations favor octahedral [CeBr₃(H₂O)₃] complexes, while lower concentrations promote dimeric [Ce₂Br₆(H₂O)₆] structures. Single-crystal XRD and EXAFS studies are used to analyze coordination changes. Slow heating rates (1–2 K/min) improve crystal uniformity, whereas rapid heating induces defects .

Q. What mechanisms explain the redox behavior of Cerium(III) bromide in halogenation reactions?

- Methodological Answer : CeBr₃ acts as a Br⁻ donor in halogenation via a Ce³⁺/Ce⁴⁺ redox cycle. For example, in bromination of alkenes:

Ce³⁺ oxidizes to Ce⁴⁺, releasing Br⁻.

Br⁻ reacts with oxidizing agents (e.g., H₂O₂) to form Br⁺ intermediates.

Kinetic studies using UV-Vis spectroscopy track Ce³⁺ oxidation rates, while DFT calculations model transition states .

Contradictions and Resolutions

- Purity vs. Hydration Control : emphasizes NH₄Br for anhydrous CeBr₃, while notes inherent hydrate formation. Resolution: Use dynamic vacuum drying (0.1 Pa) to achieve precise hydration control.

- Catalytic Efficiency : shows CeBr₃ underperforms vs. CeCl₃ in nanoparticle synthesis due to Br⁻ interference. Mitigation involves anion exchange or thermal treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.